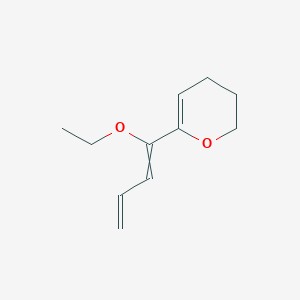
6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dienes and pyrans. This compound is characterized by its unique structure, which includes an ethoxy group attached to a butadiene moiety and a dihydropyran ring. The presence of both diene and pyran functionalities makes this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the Heck reaction, which is a palladium-catalyzed coupling reaction between olefins and halides. In this case, the reaction between an ethoxy-substituted butadiene and a suitable halide precursor in the presence of a palladium catalyst can yield the desired product .
Another method involves the Suzuki-Miyaura reaction, where vinyl boric acid and vinyl bromides are coupled to form the diene structure . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck or Suzuki-Miyaura reactions using continuous flow reactors. These methods allow for efficient and scalable production of the compound with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as tetrahydropyrans.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated pyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets through its diene and pyran functionalities. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
6-(1-Ethoxybuta-1,3-dien-1-yl)-3,4-dihydro-2H-pyran can be compared with other similar compounds, such as:
1,4-Diarylbuta-1,3-dienes: These compounds also contain a diene moiety but lack the pyran ring, making them less versatile in certain reactions.
1,2-Dienes: These compounds have a different diene structure and may exhibit different reactivity and applications.
Imidazole-containing compounds: While structurally different, these compounds share some similar chemical properties and applications in drug development.
The unique combination of diene and pyran functionalities in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
626232-57-3 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
6-(1-ethoxybuta-1,3-dienyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C11H16O2/c1-3-7-10(12-4-2)11-8-5-6-9-13-11/h3,7-8H,1,4-6,9H2,2H3 |
InChI-Schlüssel |
LYJFYYSUPPIKSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC=C)C1=CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
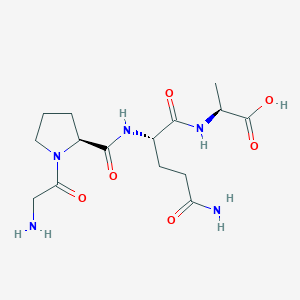
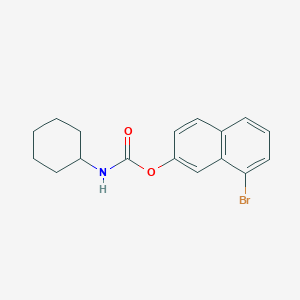

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

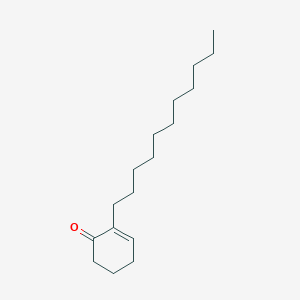
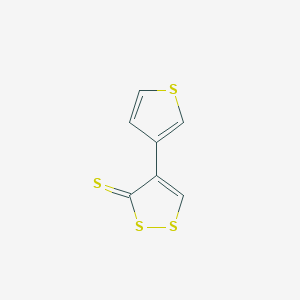
![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
